molecular formula C5H11NOS B14123051 1,4-Thiazepan-S-one

1,4-Thiazepan-S-one

Cat. No.: B14123051
M. Wt: 133.21 g/mol
InChI Key: LRWUPZJSDSSLMI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1,4-Thiazepan-S-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the esterification of 2-nitro-2’-carboxyl diphenyl sulfide followed by nitroreduction and ester aminolysis can yield the desired product . This method is advantageous for industrial production due to its simplicity and high yield.

Chemical Reactions Analysis

1,4-Thiazepan-S-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuryl chloride, thiourea, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, treating 4-isopropylamino-5-chloro-1,2-dithiole-3-ones with sulfuryl chloride can produce bis(1,2)dithiolo(1,4)thiazine chloride .

Scientific Research Applications

1,4-Thiazepan-S-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial, antifungal, antitumor, and antiviral agent . Additionally, it is used in the development of screening libraries for drug discovery .

Mechanism of Action

The mechanism of action of 1,4-Thiazepan-S-one involves its interaction with specific molecular targets and pathways. For instance, it can form stable linkages with N-terminal cysteine residues in proteins under mild, biocompatible conditions . This selective modification can be useful in studying biological processes and developing therapeutic agents.

Comparison with Similar Compounds

1,4-Thiazepan-S-one can be compared with other similar compounds such as 1,4-thiazepan-5-one and 7-phenyl-1,4-thiazepan-5-one. These compounds share a similar core structure but differ in their substituents and specific properties

Properties

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

1,4-thiazepane 1-oxide

InChI

InChI=1S/C5H11NOS/c7-8-4-1-2-6-3-5-8/h6H,1-5H2

InChI Key

LRWUPZJSDSSLMI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCS(=O)C1

Origin of Product

United States

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